molecular formula C12H11F3N2O3 B8693094 ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate

ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate

Cat. No.: B8693094
M. Wt: 288.22 g/mol
InChI Key: VIGVOIMFLWUOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate is a synthetic organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a phenylhydrazono group and a trifluoromethyl group, which impart distinct physicochemical properties. It is widely used in various chemical transformations and has significant applications in scientific research.

Preparation Methods

The synthesis of ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The phenylhydrazono group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate involves its interaction with molecular targets through its reactive functional groups. The phenylhydrazono group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group enhances its electrophilicity and reactivity. These interactions can modulate various biochemical pathways and molecular targets.

Comparison with Similar Compounds

ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate can be compared with similar compounds such as:

    Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Both compounds contain the trifluoromethyl group, but differ in their functional groups, leading to distinct reactivities and applications.

    Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate: This compound shares the trifluoromethyl group but has different substituents, affecting its chemical behavior and uses.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGVOIMFLWUOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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